![molecular formula C10H12N2O4 B1435205 2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}propanoic acid CAS No. 1443288-19-4](/img/structure/B1435205.png)
2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}propanoic acid
Overview
Description
Molecular Structure Analysis
The molecular weight of this compound is 224.21 g/mol. The exact structure of the compound would require more specific information or analysis tools.Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.21 g/mol. More detailed physical and chemical properties would require additional analysis.Scientific Research Applications
Synthesis of Novel Derivatives
Research has shown that compounds containing the 2H-pyrano[4,3-c]pyridazin-2-yl moiety can be used to synthesize novel derivatives with potential pharmacological applications. For instance, Kumar and Mashelkar (2007) synthesized new 1, 2, 4 triazoles containing this moiety, providing a pathway for the development of compounds with unique properties (Kumar & Mashelkar, 2007).
Hydrogen Bonding Studies
Dobbin et al. (1993) studied hydrogen bonding in similar compounds, which is crucial for understanding the chemical behavior and interaction of these compounds with biological targets (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).
Solvent Effects on Synthesis
The influence of different solvents on the synthesis of pyridazinone derivatives was explored by Sayed et al. (1993). Understanding these effects is vital for optimizing synthetic pathways for related compounds (Sayed, Radwan, Hamed, & Boraie, 1993).
Fluorescence Properties
Mizuyama et al. (2008) discovered that certain 2-pyrone derivatives, related in structure, exhibit fluorescence properties. This finding could lead to applications in materials science and bioimaging (Mizuyama, Murakami, Nakatani, Kuronita, Kohra, Ueda, Hiraoka, & Tominaga, 2008).
Antineoplastic Activity
The antineoplastic activities of certain compounds incorporating this structural motif have been evaluated, as seen in the study by Gašparová et al. (2013). Such research is instrumental in the search for new cancer therapies (Gašparová, Koiš, Lácová, Kováčová, & Boháč, 2013).
Anticoagulant Activity
Potapov et al. (2021) synthesized derivatives of 2H-pyrano[3,2-g]quinolin-2-ones and evaluated their anticoagulant activity. This is another potential therapeutic application of compounds with a similar structure (Potapov, Paponov, Podoplelova, Panteleev, Potapov, Ledenyova, Stolpovskaya, & Shikhaliev, 2021).
properties
IUPAC Name |
2-(3-oxo-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6(10(14)15)12-9(13)4-7-5-16-3-2-8(7)11-12/h4,6H,2-3,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGLGQMYTCMCPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C=C2COCCC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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